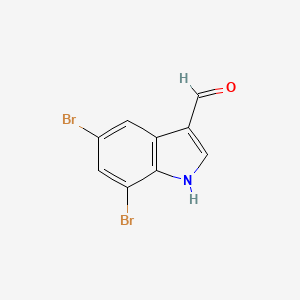

5,7-dibromo-1H-indole-3-carbaldehyde

Description

The Indole (B1671886) Nucleus: A Foundational Scaffold in Chemical Synthesis and Biological Systems

The indole core is a privileged structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic chemistry. creative-proteomics.comchemeurope.com

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). chemeurope.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. chemeurope.comwikipedia.org This discovery opened the door to understanding the structure and reactivity of this important heterocycle. By the 1930s, interest in indole chemistry surged as scientists recognized its presence in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. chemeurope.comwikipedia.org This realization cemented the indole nucleus as a critical component in many biologically significant alkaloids and continues to be an active field of research. wikipedia.orgbiocrates.com

The development of synthetic methods, most notably the Fischer indole synthesis in 1883, provided chemists with the tools to create a wide variety of substituted indoles, further expanding the scope of indole chemistry. chemeurope.comwikipedia.org Today, indole derivatives are integral to numerous blockbuster drugs, including the anti-inflammatory indomethacin (B1671933) and the beta-blocker pindolol. chemeurope.comwikipedia.org

The structure of indole features a planar, bicyclic system containing ten π-electrons, which confers aromaticity to the molecule. nih.gov The nitrogen atom's lone pair of electrons participates in the aromatic system, making indole an electron-rich heterocycle. chemeurope.com Unlike simple amines, this delocalization means the nitrogen is not basic. wikipedia.org

The most significant aspect of indole's reactivity is its propensity for electrophilic aromatic substitution. chemcess.com Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is highly activated towards electrophiles. The C3 position is the most reactive site, being approximately 10¹³ times more reactive than a position on benzene. wikipedia.org This high regioselectivity allows for the precise introduction of functional groups at the 3-position, a key step in the synthesis of many indole-based compounds. Common reactions include Vilsmeier-Haack formylation to produce indole-3-carbaldehydes, and Mannich reactions to synthesize intermediates like gramine. wikipedia.orgekb.eg

Importance of Halogenated Indole Carbaldehydes in Organic and Medicinal Chemistry

The introduction of halogen atoms and a carbaldehyde group onto the indole scaffold creates a class of compounds with enhanced synthetic utility and potential biological activity. These modifications significantly alter the parent molecule's properties.

Halogenation is a powerful tool in medicinal chemistry and organic synthesis, often used to modulate a molecule's physicochemical properties. researchgate.net Attaching halogen atoms, such as bromine, to the indole ring has several important effects:

Electronic Effects : Halogens are electronegative and exert an electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring. This can influence the reactivity of the indole nucleus toward further electrophilic substitution. researchgate.net

Lipophilicity : The introduction of halogens generally increases the lipophilicity (fat-solubility) of a molecule. This can affect its ability to cross cell membranes and interact with biological targets.

Metabolic Stability : Halogen atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Synthetic Handles : Halogen substituents, particularly bromine and iodine, serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. mdpi.com

The carbaldehyde (or formyl) group at the C3 position is a highly versatile functional group in organic synthesis. ekb.egmsu.edu It serves as a gateway for a multitude of chemical transformations, enabling the elaboration of the indole core into more complex structures. researchgate.net Key reactions involving the indole-3-carbaldehyde moiety include:

Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid (indole-3-carboxylic acid), a valuable synthetic intermediate. wikipedia.org

Reduction : Reduction of the aldehyde yields the primary alcohol (indole-3-methanol).

Condensation Reactions : The carbonyl group readily undergoes condensation reactions with various nucleophiles. For example, it reacts with amines to form imines (Schiff bases), and with active methylene (B1212753) compounds (e.g., nitromethane (B149229) in a Henry reaction or malononitrile (B47326) in a Knoevenagel condensation) to form new C-C bonds. msu.eduwikipedia.org

Wittig Reaction : Reaction with phosphorus ylides can convert the aldehyde into an alkene.

Reductive Amination : The aldehyde can be converted directly into an amine through reaction with an amine in the presence of a reducing agent.

This wide range of possible transformations makes indole-3-carbaldehydes, including the 5,7-dibromo derivative, indispensable precursors for synthesizing diverse heterocyclic systems and potential drug candidates. ekb.egresearchgate.net

Research Landscape and Unique Considerations for 5,7-Dibromo-1H-indole-3-carbaldehyde

This compound is primarily utilized as a specialized chemical intermediate in organic synthesis. Its dibrominated structure makes it a valuable precursor for creating compounds where substitutions at the 5 and 7 positions are desired, often through metal-catalyzed cross-coupling reactions. The presence of the aldehyde at the 3-position allows for subsequent modifications, making it a trifunctional building block.

Research involving this specific compound often focuses on its use in the synthesis of:

Marine Alkaloid Analogs : Many marine natural products feature brominated indole cores. This compound serves as a key starting material for the synthesis of analogs of these natural products, such as those derived from marine sponges.

Kinase Inhibitors : The indole scaffold is common in kinase inhibitors used in cancer therapy. The 5,7-dibromo substitution pattern can be exploited to explore structure-activity relationships and develop new potent and selective inhibitors.

Specialized Materials : The unique electronic properties conferred by the dibromo substitution can be leveraged in the design of organic materials for electronic applications.

The synthesis of this compound itself typically involves the bromination of indole followed by formylation at the C3-position, or the formylation of a pre-brominated indole. The precise control of regioselectivity during these steps is a key synthetic consideration.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₅Br₂NO |

| Molecular Weight | 302.95 g/mol |

| Appearance | Typically a solid |

| CAS Number | 52415-33-1 |

| Canonical SMILES | C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br uni.lu |

| InChIKey | JNRVKWFIKFDURF-UHFFFAOYSA-N uni.lu |

Niche within Dibromoindole Chemistry

The strategic placement of bromine atoms at the 5 and 7 positions of the indole ring in this compound distinguishes it from other dibromoindole isomers and defines its specific role in synthetic chemistry. This particular substitution pattern is not as commonly encountered in nature as other brominated indoles, making it a valuable and somewhat specialized intermediate for synthetic chemists aiming to create novel molecular architectures.

The presence of two bromine atoms on the benzene portion of the indole ring significantly alters the electron density of the molecule. This electronic modification, coupled with the electron-withdrawing nature of the carbaldehyde group at the 3-position, creates a unique chemical reactivity profile. This allows for selective functionalization at various positions of the indole scaffold, enabling the construction of complex, polycyclic structures that are often inspired by marine natural products.

A significant area where this compound finds its niche is in the synthesis of marine alkaloids. nih.govnih.gov Many marine organisms produce a diverse array of brominated indole alkaloids with potent biological activities. nih.govnih.gov The 5,7-dibromo substitution pattern is a key feature in some of these natural products. Consequently, this compound serves as a crucial starting material for the total synthesis of these complex molecules and their analogues for structure-activity relationship studies.

Emerging Research Trajectories

The versatility of this compound as a synthetic intermediate has propelled its use in several burgeoning areas of chemical research. The aldehyde functionality provides a convenient handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, allowing for the facile introduction of diverse molecular fragments.

One of the most promising research trajectories for derivatives of this compound is in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The indole scaffold is a common feature in many known kinase inhibitors, and the introduction of bromine atoms can enhance binding affinity and selectivity for the target kinase. The 5,7-dibromo substitution pattern offers a unique steric and electronic profile that can be exploited to design novel and potent kinase inhibitors.

Furthermore, the development of new anticancer agents represents another significant and expanding area of research for compounds derived from this compound. nih.govresearchgate.net The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including numerous anticancer drugs. researchgate.net The incorporation of bromine atoms can lead to enhanced cytotoxic activity against various cancer cell lines. Researchers are actively exploring the synthesis of novel derivatives of this compound and evaluating their potential as next-generation chemotherapeutic agents. The ability to modify both the carbaldehyde group and the indole nitrogen allows for the creation of large libraries of compounds for high-throughput screening and the identification of new anticancer leads.

Below is a table summarizing the key research areas and the role of this compound.

| Research Area | Role of this compound | Key Applications |

| Dibromoindole Chemistry | A specialized building block with a unique substitution pattern. | Synthesis of complex heterocyclic systems. |

| Marine Natural Products | A key precursor for the synthesis of brominated marine alkaloids. | Total synthesis of natural products and their analogues. |

| Medicinal Chemistry | A versatile scaffold for the development of bioactive molecules. | Design of kinase inhibitors and anticancer agents. |

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRVKWFIKFDURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)C=O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126811-14-1 | |

| Record name | 126811-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5,7 Dibromo 1h Indole 3 Carbaldehyde

Strategic Halogenation Approaches for Indole (B1671886) Precursors

Achieving the desired 5,7-dibromination pattern on an indole ring is challenging due to the high reactivity of the pyrrole (B145914) moiety, particularly the C3 position, towards electrophilic attack. researchgate.netbridgew.edu Therefore, strategic approaches are necessary to direct the bromination to the benzene (B151609) portion of the indole nucleus.

Direct bromination aims to introduce two bromine atoms at the C5 and C7 positions of an indole precursor in a single synthetic strategy. This requires overcoming the innate reactivity of the C3 position.

Common brominating agents for aromatic compounds include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). NBS is a versatile and easy-to-handle reagent used as a source of electrophilic bromine, often for brominating activated aromatic rings. organic-chemistry.orgmanac-inc.co.jp Molecular bromine, sometimes in the presence of a Lewis acid, is a more traditional and potent brominating agent.

For the selective bromination of the indole's benzene ring, reaction conditions are critical. The choice of solvent and the presence of protecting groups on the indole nitrogen significantly influence the outcome. acs.org For instance, the use of NBS in solvents like dichloromethane or carbon tetrachloride at controlled temperatures allows for the electrophilic substitution on the aromatic ring. researchgate.net

Table 1: Reagents and Conditions for Indole Bromination

| Brominating Agent | Typical Solvents | Key Conditions/Additives | General Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂), Acetonitrile (B52724), Carbon Tetrachloride (CCl₄) | Requires N-protection on indole for benzene ring selectivity. Can be used with catalysts like acids. youtube.com | Electrophilic aromatic substitution. Regioselectivity is highly dependent on substrate and conditions. manac-inc.co.jp |

| Molecular Bromine (Br₂) | Dichloromethane/Methanol (B129727), Acetic Acid | Often used with a base like triethylamine (B128534) (Et₃N) to neutralize HBr byproduct. researchgate.net | Potent brominating agent; can lead to multiple brominations if not controlled. |

The key to achieving 5,7-dibromination is to deactivate the pyrrole ring towards electrophilic attack, thereby favoring substitution on the less reactive benzene ring. This is typically accomplished by introducing an electron-withdrawing protecting group at the N1 position of the indole. This protection diminishes the electron-donating capacity of the nitrogen atom into the pyrrole ring, making the benzene ring the more favorable site for electrophilic bromination. researchgate.netacs.org

Furthermore, the polarity of the solvent can play a significant role in directing the regioselectivity of the bromination reaction. manac-inc.co.jp Careful selection of protecting groups and solvent systems allows for the synthesis of various brominated indole isomers that would otherwise be difficult to obtain.

An alternative and often more controlled strategy involves a two-step process: first, the synthesis of 5,7-dibromo-1H-indole, followed by the introduction of the aldehyde group at the C3 position. This approach separates the challenges of regioselective bromination from the formylation step. The synthesis of 5,7-dibromo-1H-indole itself can be accomplished through the direct bromination of an N-protected indole, followed by deprotection. Once the pre-brominated scaffold is obtained, the subsequent formylation can be carried out with high selectivity at the electron-rich C3 position.

Direct Bromination of Indole Systems to Achieve 5,7-Dibromination

Formylation Strategies for Indole Derivatives at the C3-Position

The introduction of a formyl group (–CHO) at the C3 position of the indole ring is a common transformation. The Vilsmeier-Haack reaction is the most prominent and widely used method for this purpose.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comwikipedia.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov

The process begins with the reaction between DMF and POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. nrochemistry.comwikipedia.org The electron-rich C3 position of the indole (or in this case, 5,7-dibromo-1H-indole) then attacks this electrophilic species. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final 3-formylindole product. nrochemistry.comwikipedia.org

Table 2: Vilsmeier-Haack Reaction Conditions

| Reagents | Typical Solvents | Temperature | Key Features |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | DMF (often acts as both reagent and solvent) | 0 °C to room temperature, followed by heating. google.com | Classical, widely applicable method for electron-rich arenes. nrochemistry.com High yielding for C3-formylation of indoles. |

| Catalytic P(III)/P(V)=O cycle, Stoichiometric DMF-d7 | Acetonitrile | Room temperature | Modern adaptation avoiding stoichiometric use of caustic POCl₃. Allows for deuterated formylation. rawdatalibrary.netnih.govorgsyn.org |

While highly effective, the classical Vilsmeier-Haack reaction requires stoichiometric amounts of the often caustic and moisture-sensitive POCl₃. rawdatalibrary.netnih.gov Modern adaptations have sought to overcome this limitation. Catalytic versions of the Vilsmeier-Haack reaction have been developed, for example, using a P(III)/P(V)=O cycle. rawdatalibrary.netnih.gov These newer methods offer milder reaction conditions and reduce the generation of chemical waste, aligning with the principles of green chemistry. rawdatalibrary.netnih.gov

Reimer-Tiemann Reaction and Mechanistic Insights

The Reimer-Tiemann reaction offers a classical approach to the ortho-formylation of phenols and electron-rich heterocycles like indole. researchgate.netorgsyn.org The reaction typically involves the treatment of the substrate with chloroform in the presence of a strong base, leading to the formation of a dichlorocarbene intermediate which then acts as the electrophile. researchgate.net

For the synthesis of 5,7-dibromo-1H-indole-3-carbaldehyde, this method would be applied to 5,7-dibromo-1H-indole. The proposed mechanism involves the following steps:

Deprotonation of the indole: The strong base deprotonates the N-H of 5,7-dibromo-1H-indole, increasing its nucleophilicity.

Generation of dichlorocarbene: The base also reacts with chloroform to generate the highly reactive dichlorocarbene (:CCl2).

Electrophilic attack: The electron-rich C3 position of the indolide anion attacks the dichlorocarbene.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final aldehyde product.

While the Reimer-Tiemann reaction is a well-established method, its application to 5,7-dibromo-1H-indole may present challenges in terms of yield and regioselectivity, and the harsh reaction conditions might not be suitable for all substrates.

Grignard Reaction-Based Formylation

Grignard reaction-based formylation provides an alternative route to introduce a formyl group onto the indole ring. This method typically involves the initial formation of an indolyl Grignard reagent, which is then quenched with a suitable formylating agent.

The synthesis of this compound via this route would likely proceed as follows:

Formation of the Grignard reagent: 5,7-dibromo-1H-indole is first treated with a Grignard reagent such as ethylmagnesium bromide to form the corresponding indolylmagnesium bromide at the nitrogen atom. This is followed by a proton exchange to generate the more reactive C3-magnesium derivative.

Formylation: The resulting Grignard reagent is then reacted with a formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate.

Hydrolysis: Subsequent acidic workup hydrolyzes the intermediate to afford the desired this compound.

This method can offer good yields and selectivity, but requires anhydrous conditions due to the moisture sensitivity of Grignard reagents.

Oxidative Formylation Methods (e.g., from Gramine Derivatives)

Oxidative formylation of gramine derivatives presents another synthetic strategy. Gramine (3-(dimethylaminomethyl)indole) and its substituted analogues can be converted to the corresponding indole-3-carbaldehydes through oxidation.

For the target molecule, this would involve the synthesis of 5,7-dibromogramine followed by its oxidation. The reaction of gramine with a formulating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium nitrate (CAN) has been reported for the synthesis of indole-3-carboxaldehyde (B46971). ekb.eg A similar approach could potentially be applied to 5,7-dibromogramine. The oxidation of gramine methiodide using sodium nitrite in DMF is another reported method to obtain indole-3-carboxaldehyde. ekb.eg

Catalytic C3-Formylation of Indoles

Modern catalytic methods offer milder and more efficient alternatives for the C3-formylation of indoles. These reactions often utilize transition metal catalysts or photoredox catalysts to achieve high selectivity and yields under benign conditions.

Examples of catalytic C3-formylation that could be adapted for 5,7-dibromo-1H-indole include:

Visible-light-mediated formylation: Eosin Y can act as a photoredox catalyst for the C3-formylation of indoles using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant under mild conditions. organic-chemistry.org

nBu4NI-catalyzed formylation: Tetrabutylammonium iodide (nBu4NI) has been shown to catalyze the C3-selective formylation of N-H and N-substituted indoles using N-methylaniline as the formylating reagent. ekb.eg

These catalytic methods are often compatible with a wider range of functional groups and offer a more environmentally friendly approach compared to classical methods.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through either a sequential (divergent) pathway, where the indole core is first functionalized at one position and then another, or through an integrated (convergent) one-pot approach.

Sequential Bromination and Formylation

A common and straightforward strategy involves the sequential introduction of the bromine atoms and the formyl group onto the indole scaffold.

Step 1: Bromination of Indole

Indole can be dibrominated at the 5 and 7 positions using a suitable brominating agent. The choice of reagent and reaction conditions is crucial to achieve the desired regioselectivity.

Step 2: Formylation of 5,7-Dibromo-1H-indole

The resulting 5,7-dibromo-1H-indole can then be formylated at the C3 position using various methods. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation. ijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.comsemanticscholar.org The Vilsmeier reagent acts as an electrophile, attacking the electron-rich C3 position of the dibromoindole. Subsequent hydrolysis yields the desired aldehyde.

A patent describes a similar synthesis of 5-bromo-1H-indole-3-carbaldehyde from 4-bromo-2-methylaniline via a Vilsmeier-Haack type reaction, achieving a yield of 91%. google.com This suggests that the Vilsmeier-Haack formylation of a pre-brominated indole is a high-yielding process.

Integrated One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. While specific one-pot procedures for the direct synthesis of this compound from simple precursors are not extensively documented in the readily available literature, the principles of one-pot synthesis could be applied.

A hypothetical one-pot approach could involve the simultaneous or sequential addition of brominating and formylating reagents to the indole substrate under carefully controlled conditions. However, achieving high selectivity in such a process would be challenging due to the potential for multiple side reactions and the different optimal conditions for bromination and formylation.

Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Reactions | Advantages | Disadvantages |

| Sequential | Indole | 1. Dibromination 2. Formylation (e.g., Vilsmeier-Haack) | - Better control over each step - Potentially higher overall yield and purity | - Longer reaction time - Requires isolation of intermediate |

| One-Pot | Indole or 5,7-Dibromo-1H-indole | Simultaneous/Sequential Bromination and Formylation | - Increased efficiency - Reduced waste and cost | - Difficult to optimize - Potential for side reactions and lower yields |

Sustainable and Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance efficiency. Key considerations include the use of environmentally benign solvents, the development of highly efficient catalytic systems, and the reduction of waste.

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional methods for indole synthesis often employ volatile and hazardous organic solvents like acetic acid, benzene, and toluene. google.com Green chemistry encourages the replacement of such solvents with more sustainable alternatives.

Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. google.com The development of water-based synthetic routes for indoles, potentially utilizing recyclable copper catalyst systems, represents a significant advancement in sustainable chemistry. researchgate.net Another class of green solvents are ionic liquids, which are valued for their low vapor pressure, high thermal stability, and good solubility characteristics. google.comijiset.com Functionalized acidic ionic liquids have demonstrated potential as both catalysts and solvents in the synthesis of indole compounds, offering mild reaction conditions and the possibility of catalyst reuse. google.com For instance, the use of [Hmim]HSO4 in an aqueous medium has been shown to be an efficient and green method for synthesizing indole derivatives. ijiset.com

The optimization of solvent choice can lead to significant improvements in reaction yield and sustainability. Ethanol is another benign solvent that has been successfully used in the metal-free, multicomponent synthesis of indoles under mild conditions. rsc.org The selection process can be guided by tools that analyze the physical and chemical properties of solvents to identify greener alternatives. acs.org

Table 1: Comparison of Solvents for Indole Synthesis

| Solvent | Green Chemistry Considerations | Potential Application in Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available, environmentally benign. google.com | Used with recyclable catalysts for indole cyclization. researchgate.net |

| Ethanol | Biodegradable, produced from renewable resources, low toxicity. rsc.org | Suitable for mild, metal-free multicomponent indole syntheses. rsc.org |

| Ionic Liquids | Low vapor pressure, high thermal stability, potential for recyclability. google.com | Can act as both solvent and catalyst, enabling mild reaction conditions. google.comijiset.com |

| Dimethyl Sulfoxide (B87167) (DMSO) | High boiling point, good solvent for a range of reactants. | Employed in copper-catalyzed indole syntheses at elevated temperatures. organic-chemistry.org |

| Acetonitrile (CH3CN) | Common solvent for organic reactions. | Used in photodriven, metal-free indole synthesis. acs.org |

Catalyst design plays a pivotal role in developing efficient and sustainable synthetic routes. Modern catalytic systems aim to reduce reaction times, lower energy consumption, and increase product selectivity, thereby minimizing waste.

Metal-Free Photocatalysis: Visible-light-mediated organophotoredox catalysis has emerged as a powerful green chemistry tool. researchgate.net This approach utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. researchgate.net The synthesis of indoles can be achieved through photodriven direct C-C/C-N bond formation initiated by electron donor-acceptor (EDA) complexes without the need for any metal catalysts. acs.org This method is characterized by its operational simplicity and the use of a sustainable energy source. acs.orgresearchgate.net Organic dyes like Eosin Y can be used as organophotoredox catalysts in aqueous-ethanolic solutions, further enhancing the green credentials of the synthesis. researchgate.net Such photocatalytic systems can even be employed for synthetic reactions inside living cells, demonstrating their compatibility with biological environments. nih.govacs.org

Copper-Catalyzed Cyclization: Copper catalysis is a well-established and efficient method for constructing the indole core. researchgate.net Copper catalysts are advantageous because they are cheaper and more abundant than precious metal catalysts like palladium. rsc.org Research has focused on developing copper-catalyzed tandem or cascade reactions that form multiple chemical bonds in a single step, which improves atom and step economy. organic-chemistry.orgrsc.org For example, a one-pot copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling can produce multisubstituted indoles in very good yields. organic-chemistry.org Optimization of these reactions involves careful selection of the copper source (e.g., CuI), ligand (e.g., Johnphos), base, and solvent. organic-chemistry.org Visible light can also be used in conjunction with simple and inexpensive copper catalysts to drive oxidative cyclization reactions, using dioxygen as a green oxidant. rsc.org

Table 2: Overview of Catalytic Strategies for Indole Synthesis

| Catalytic Strategy | Catalyst Example | Key Features |

|---|---|---|

| Metal-Free Photocatalysis | Eosin Y researchgate.net | Utilizes visible light as a renewable energy source; metal-free, avoiding heavy metal contamination; can often be performed in green solvents like ethanol/water mixtures. researchgate.net |

| Metal-Free Photocatalysis | Electron Donor-Acceptor (EDA) Complexes acs.org | Initiated by light without external photocatalysts or metals; proceeds under mild conditions with operational simplicity. acs.org |

| Copper-Catalyzed Cyclization | CuI/Johnphos organic-chemistry.org | Enables one-pot tandem reactions for efficient construction of multisubstituted indoles; high yield and functional group tolerance. organic-chemistry.org |

| Copper-Catalyzed Cyclization | Visible-Light Induced Copper Catalysis rsc.org | Combines a cheap copper catalyst with visible light irradiation; uses dioxygen as a green oxidant. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 5,7 Dibromo 1h Indole 3 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde functional group attached to the C3 position of the indole (B1671886) ring is a key site for various chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions at the C3-Position

The carbonyl carbon of the carbaldehyde group in 5,7-dibromo-1H-indole-3-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This initial nucleophilic addition is the foundational step for many subsequent reactions, including the formation of cyanohydrins, hemiacetals, and other addition products. The electron-withdrawing nature of the bromine atoms on the indole ring can enhance the electrophilicity of the aldehyde, making it more reactive towards nucleophiles compared to unsubstituted indole-3-carbaldehyde.

Condensation Reactions to Form Schiff Bases and Related Heterocycles

A significant aspect of the reactivity of this compound is its ability to undergo condensation reactions with primary amines to form Schiff bases (imines). nih.govresearchgate.netnih.gov These reactions are typically catalyzed by acid and involve the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The resulting Schiff bases are themselves versatile intermediates for the synthesis of more complex heterocyclic systems. ekb.eg

The general reaction for the formation of Schiff bases from indole-3-carbaldehydes involves refluxing the aldehyde with a primary amine in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. researchgate.net Various amines can be used, leading to a diverse range of Schiff base derivatives. nih.govnih.gov

Furthermore, this compound can participate in Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups. acgpubs.orgresearchgate.netacgpubs.org This reaction, typically catalyzed by a weak base such as piperidine, leads to the formation of C-C double bonds and provides a route to a variety of substituted indole derivatives. acgpubs.orgacgpubs.org

Table 1: Examples of Condensation Reactions with Indole-3-carbaldehydes

| Reactant | Condensation Partner | Product Type | Catalyst | Reference |

| Indole-3-carbaldehyde | Aryl amines | Schiff Base | Glacial Acetic Acid | researchgate.net |

| Indole-3-carbaldehyde | Amino acids | Schiff Base | Not specified | nih.gov |

| Indole-3-carbaldehyde | Active methylene compounds | 3-Substituted Indole Derivatives | Piperidine/Acetic Acid | acgpubs.org |

| 1H-indole-3-carbaldehyde | CH acids | Substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides | Not specified | researchgate.net |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5,7-dibromo-1H-indole-3-carboxylic acid. This transformation can be achieved using various oxidizing agents commonly employed for the oxidation of aldehydes. The resulting carboxylic acid is a valuable synthetic intermediate for the preparation of amides, esters, and other acid derivatives. chemimpex.com While specific conditions for the 5,7-dibromo derivative are not extensively detailed in the provided search results, general methods for the oxidation of aromatic aldehydes are applicable. ekb.eg

Reduction Transformations to Alcohol Derivatives

The reduction of the carbaldehyde moiety in this compound yields the corresponding alcohol, (5,7-dibromo-1H-indol-3-yl)methanol. This transformation is readily accomplished using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can serve as a precursor for further functionalization, including etherification and esterification reactions. The carbonyl group of indole-3-carbaldehydes can be readily reduced. ekb.eg

Dakin Oxidation and Related Transformations of the Aldehyde

The Dakin oxidation is a chemical reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. wikipedia.orgjk-sci.compharmaguideline.com While this compound does not possess a hydroxyl group in the required position for a standard Dakin reaction, it has been noted that 3-formyl indole can undergo a related reaction under Dakin conditions to produce indigo (B80030) in high yield. zenodo.org The mechanism involves the nucleophilic attack of a hydroperoxide anion on the carbonyl carbon. wikipedia.org This suggests that under similar conditions, this compound could potentially undergo complex oxidative transformations.

Reactivity of the Bromine Substituents on the Indole Ring

The bromine atoms at the C5 and C7 positions of the indole ring are key to the synthetic versatility of this compound, primarily through their participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted indoles.

A significant advantage is the ability to perform these coupling reactions on the unprotected indole, avoiding the need for protection and deprotection steps. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. rsc.orgnih.gov This method has been successfully employed for the synthesis of 5,7-diarylindoles using catalysts like Pd(PPh₃)₄ in aqueous media. rsc.org The reaction is tolerant of the free N-H group and the aldehyde functionality. rsc.org

Sonogashira Coupling: This reaction couples the dibromoindole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, resulting in the formation of a C-C triple bond. wikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to alkynyl-substituted indoles, which are valuable precursors for further transformations. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the dibromoindole and an amine. wikipedia.orgorganic-chemistry.orgnih.gov This is a powerful method for the synthesis of N-aryl and N-alkyl substituted indoles. nih.gov The development of specialized ligands has expanded the scope of this reaction to include a wide variety of amines. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Bromoindoles

| Reaction | Coupling Partner | Bond Formed | Catalyst System | Reference |

| Suzuki-Miyaura | Boronic acids/esters | C-C | Pd(PPh₃)₄ / Base | rsc.org |

| Sonogashira | Terminal alkynes | C-C (alkyne) | Pd catalyst / Cu(I) cocatalyst / Base | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Amines | C-N | Pd catalyst / Ligand / Base | wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings. In the context of this compound, the two bromine atoms, being good leaving groups, and the electron-withdrawing nature of the indole scaffold, can facilitate the substitution of the bromine atoms by various nucleophiles. SNAr reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups. nih.govyoutube.com

For SNAr to occur, the leaving group must generally be ortho or para to a strong electron-withdrawing group. youtube.com In the case of indole derivatives, such as 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution has been shown to occur regioselectively at the C2-position with various nitrogen, sulfur, and carbon nucleophiles. nii.ac.jp While specific studies on the SNAr reactions of this compound are not extensively detailed, the general principles suggest that under suitable conditions with potent nucleophiles, substitution at the C5 and C7 positions could be achievable.

Metal-Catalyzed Cross-Coupling Reactions at C5 and C7 (e.g., Suzuki-Miyaura Coupling)

The bromine atoms at the C5 and C7 positions are prime sites for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been effectively employed for the diarylation of 5,7-dibromoindoles. rsc.orgresearchgate.netrsc.org

This reaction typically involves a palladium catalyst, a base, and an organoboron reagent (like a boronic acid or ester) to couple with the organic halide. libretexts.org Research has demonstrated that an efficient double Suzuki-Miyaura coupling can be achieved on the 5,7-dibromoindole scaffold to synthesize novel 5,7-diaryl and diheteroaryl indoles. rsc.orgrsc.org These methods are notable for their use of low palladium catalyst loadings and environmentally benign solvents like water, and they are applicable to both N-protected and N-unprotected indoles, including those with substituents at the 3-position. rsc.orgresearchgate.netrsc.org

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Water/Ethanol | Microwave, 120°C, 1.5h | Up to 91% | rsc.orgresearchgate.net |

| N-protected 5,7-dibromoindole | Arylboronic acid | Pd(PPh₃)₄ (1.5 mol%/coupling) | Not specified | Water | Not specified | Good to excellent | rsc.org |

| 3-substituted 5,7-dibromoindole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | Microwave heating | Moderate to excellent | rsc.orgresearchgate.net |

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. nih.govwikipedia.org This transformation is highly valuable for creating a nucleophilic carbon center that can then react with a wide array of electrophiles, allowing for further functionalization. The reaction is particularly useful for preparing organolithium compounds from organobromides. wikipedia.orgias.ac.in

In the context of this compound, the bromine atoms at C5 and C7 can undergo halogen-metal exchange. This reaction is typically performed at low temperatures using an alkyllithium reagent, such as n-butyllithium or t-butyllithium, to prevent unwanted side reactions with other electrophilic sites in the molecule. tcnj.edu The resulting lithiated indole species can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the C5 or C7 positions. rsc.org

For substrates with acidic protons, such as the N-H of the indole ring, a combination of reagents like isopropylmagnesium chloride (iPrMgCl) followed by n-butyllithium (n-BuLi) can be used to facilitate a selective halogen-metal exchange. nih.gov This approach allows for the functionalization of bromo-heterocycles that also contain acidic protons. nih.gov

Transformations of the Indole Nitrogen (N1-Position)

The nitrogen atom of the indole ring is a key site for chemical modification, allowing for the introduction of various substituents that can modulate the compound's electronic properties and biological activity.

N-Alkylation Reactions and Protecting Group Strategies

N-alkylation of the indole ring is a common transformation. Standard conditions often involve the use of a base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent like an alkyl halide. researchgate.netambeed.com This procedure is generally efficient, high-yielding, and shows excellent selectivity for reaction at the nitrogen over the carbon atoms of the indole ring. researchgate.net

For more complex molecules or when specific regioselectivity is required, various conditions can be employed. The choice of base and solvent can influence the outcome, particularly in substrates with multiple reactive sites. beilstein-journals.org Protecting the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be installed and later removed, depending on the stability requirements of the subsequent reaction steps.

N-Acylation and N-Sulfonation Approaches

N-acylation and N-sulfonation are important reactions for modifying the indole nitrogen. N-acylation can be achieved using acylating agents like acid chlorides or anhydrides, often in the presence of a base. Similarly, N-sulfonation is performed with sulfonyl chlorides. These reactions not only introduce new functional groups but are also frequently used as a protecting group strategy. beilstein-journals.org For instance, an N-sulfonyl group can direct lithiation to the C2 position of the indole ring, allowing for subsequent functionalization at that site.

Ring-Opening and Rearrangement Reactions

While the indole scaffold is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions. For example, the acid-promoted reaction of certain indoles with primary aminobenzaldehydes can lead to a facile opening of the indole ring, resulting in the formation of quinoline (B57606) derivatives. rsc.orgrsc.org Additionally, triazole ring-opening reactions at high temperatures can lead to intermediates that can subsequently cyclize to form indole derivatives. mdpi.com

Although these types of reactions are known for the broader class of indoles, specific examples and detailed mechanistic studies involving the ring-opening or rearrangement of this compound are not well-documented in the current literature. The high degree of functionalization on the benzene (B151609) ring of this particular compound may influence its propensity to undergo such transformations.

Investigations into Deformylation Pathways

The removal of the formyl group from the indole-3-carbaldehyde scaffold, a process known as deformylation, is a significant transformation that can provide access to the corresponding indole core. Research into the deformylation of substituted indole-3-carbaldehydes has revealed several effective methods. One notable approach involves the use of anthranilamide in the presence of a solid acid heterogeneous catalyst. researchgate.netekb.eg

This reaction is proposed to proceed through a quinazolinone intermediate, which subsequently undergoes acid-catalyzed cleavage to yield the deformylated indole. researchgate.netekb.eg Studies on various 5-substituted indole-3-carbaldehydes, including 5-halo derivatives, have shown that the reaction proceeds efficiently under reflux conditions. researchgate.net For instance, 5-chloro- and 5-bromo-1H-indole-3-carbaldehyde undergo deformylation to provide the corresponding 5-haloindoles in good yields. Given these precedents, a similar reactivity can be anticipated for this compound. The presence of the free N-H group on the indole ring is considered essential for this deformylation process to occur. researchgate.net

The reaction conditions for the deformylation of halo-substituted indole-3-carbaldehydes are summarized in the table below.

Table 1: Reaction Conditions for Deformylation of Halo-Indole-3-Carbaldehydes

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-chloro-1H-indole-3-carbaldehyde | Silica-HClO₄ | Acetonitrile (B52724) | 80 | 6 | 70 |

| 2 | 5-bromo-1H-indole-3-carbaldehyde | Silica-HClO₄ | Acetonitrile | 80 | 6 | 65 |

Data inferred from studies on 5-halo-indole-3-carbaldehydes. researchgate.net

Bromination-Induced Ring Transformations (e.g., to Indolones and Isatins)

The term "bromination-induced" in the context of this compound refers to transformations of the indole ring system that are influenced by the existing bromine substituents, rather than the addition of more bromine. The electron-withdrawing nature of the bromine atoms and the aldehyde group can render the indole nucleus susceptible to oxidative ring transformations, leading to the formation of valuable heterocyclic structures like indolones and isatins (1H-indole-2,3-diones).

While the direct conversion of this compound to an indolone has not been extensively reported, the oxidation of the aldehyde to a carboxylic acid, followed by subsequent cyclization, is a plausible route. However, the transformation to the corresponding 5,7-dibromoisatin is a more documented pathway for related indole derivatives. organic-chemistry.org The synthesis of isatins from indoles can be achieved through various oxidative methods. organic-chemistry.org For this compound, this transformation would likely involve the oxidation of the C2 position of the indole ring. The aldehyde group at C3 would also be susceptible to oxidation under these conditions.

A plausible pathway for the formation of 5,7-dibromoisatin from this compound would involve an initial oxidation of the C2-C3 double bond. This could potentially proceed through an intermediate epoxide, which would then rearrange to the isatin (B1672199). Various oxidizing agents, such as iodine in the presence of tert-butyl hydroperoxide (TBHP) or NaI/IBX-SO3K, have been successfully employed for the direct conversion of indoles to isatins. organic-chemistry.org

Mechanistic Elucidation of Key Reactions

Kinetic and Spectroscopic Studies of Reaction Intermediates

The elucidation of reaction mechanisms for the transformations of this compound relies heavily on kinetic and spectroscopic analysis of the reaction progress and any observable intermediates.

For the deformylation reaction with anthranilamide, kinetic studies would likely show a dependence on the concentrations of the indole, anthranilamide, and the acid catalyst. Spectroscopic monitoring of the reaction, for instance using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector, would allow for the tracking of the disappearance of the starting material and the appearance of the product. The key intermediate, the quinazolinone, could potentially be isolated or detected spectroscopically (e.g., by LC-MS) under carefully controlled conditions.

In the case of the oxidative transformation to 5,7-dibromoisatin, spectroscopic techniques are crucial for identifying intermediates. For example, in situ Infrared (IR) spectroscopy could monitor the disappearance of the aldehyde C=O stretch and the appearance of the characteristic ketone and amide C=O stretches of the isatin ring. Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of the final product and any stable intermediates.

Table 2: Typical Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

|---|---|---|---|

| This compound | Aldehyde proton (~10.0), Aromatic protons (7.0-8.5), NH proton (>11.0) | Aldehyde carbonyl (~185), Aromatic carbons (110-140) | N-H stretch (~3300), C=O stretch (~1650), Aromatic C=C stretches |

| 5,7-dibromo-1H-indole | Aromatic protons (6.5-8.0), NH proton (>10.0) | Aromatic carbons (100-135) | N-H stretch (~3400), Aromatic C=C stretches |

| 5,7-dibromoisatin | Aromatic protons (7.0-8.0), NH proton (>10.0) | Ketone carbonyl (~175), Amide carbonyl (~160), Aromatic carbons (115-145) | N-H stretch (~3200), C=O stretches (~1750, 1730), Aromatic C=C stretches |

Note: The chemical shifts and stretching frequencies are approximate and can vary based on the solvent and other experimental conditions.

Role of Catalysis and Solvent Effects on Reaction Outcomes

The choice of catalyst and solvent plays a pivotal role in directing the reactivity of this compound and determining the reaction outcome.

Catalysis:

Acid Catalysis: As seen in the deformylation pathway, solid acid catalysts like silica-perchloric acid (Silica-HClO₄) are effective. researchgate.net Homogeneous acids such as p-toluenesulfonic acid have also been investigated, though they may lead to lower yields. researchgate.net The acidity of the catalyst is crucial for the cleavage of the quinazolinone intermediate.

Metal Catalysis: While not explicitly reported for the deformylation of this specific compound, palladium catalysts are known to effect the decarboxylation of indole-3-carboxylic acids, which could be a related transformation. researchgate.net Iron catalysts, such as ferric chloride, have been used for the C3-formylation of indoles and could potentially be explored for related transformations. organic-chemistry.org

Organocatalysis: Chiral organocatalysts are widely used in asymmetric Friedel-Crafts reactions of indoles, highlighting the potential for catalytic control over reactions at the C2 and C3 positions. nih.gov For the transformation to isatin, organocatalytic oxidation methods could offer a metal-free alternative.

Solvent Effects:

The solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates.

In the deformylation reaction, polar aprotic solvents like acetonitrile are commonly used. researchgate.net These solvents can solvate the charged intermediates without interfering with the reaction mechanism.

For oxidative transformations, the choice of solvent can impact the solubility of the oxidizing agent and the substrate. Chlorinated solvents or polar aprotic solvents are often employed.

In some cases, solvent-free conditions, potentially with microwave assistance, can lead to cleaner reactions and higher yields, as has been demonstrated for other indole reactions. ekb.eg The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also influence the regioselectivity of reactions involving indole derivatives. mdpi.com

Derivatization and Functionalization Strategies for Expanding Chemical Space

Synthesis of C3-Substituted Indole (B1671886) Derivatives

The carbaldehyde function at the C3 position is a gateway for introducing a variety of substituents and for constructing new heterocyclic rings.

The reaction of an aldehyde with a hydrazine (B178648) or a hydroxylamine (B1172632) derivative is a fundamental transformation that yields hydrazones and oximes, respectively. nih.gov These reactions proceed via a nucleophilic attack on the carbonyl carbon, followed by dehydration. nih.gov

For indole-3-carbaldehydes, this reaction provides a straightforward method to introduce new N-N or N-O linkages, leading to compounds with potential biological activities. The general reaction involves the condensation of the indole-3-carbaldehyde with hydrazines or hydroxylamine hydrochloride. mdpi.comnih.gov For instance, the reaction of substituted indole-3-carbaldehydes with various carbohydrazides can be carried out to produce indole acylhydrazone derivatives. nih.gov Similarly, oximes can be synthesized via a condensation reaction with hydroxylamine hydrochloride, often in the presence of a base like sodium hydroxide. mdpi.com The formation of these derivatives can sometimes result in syn and anti isomers. mdpi.com

| Starting Aldehyde | Reagent | Product Type | Reference |

|---|---|---|---|

| 1H-indole-3-carbaldehyde | Hydrazine Monohydrate | Carbohydrazide Intermediate | nih.gov |

| 1-benzyl-1H-indole-3-carbaldehyde | Hydroxylamine Hydrochloride / NaOH | Oxime (syn and anti isomers) | mdpi.com |

| 5-Chloro-1H-indole-3-carbaldehyde | Benzoylhydrazide | Benzoylhydrazone | researchgate.net |

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. acgpubs.orgacgpubs.org For indole-3-carbaldehydes, this reaction is a powerful tool for extending the carbon framework at the C3 position, typically leading to α,β-unsaturated products. acgpubs.org

Various active methylene compounds, such as malononitrile (B47326), dialkyl malonates, and nitromethane (B149229), can be used in this reaction. acgpubs.orgderpharmachemica.com The reaction is often catalyzed by bases like piperidine, sometimes in the presence of acetic acid. acgpubs.org For example, reacting indole-3-carbaldehyde with imidazolidine-2,4-dione using triethylamine (B128534) as a catalyst in methanol (B129727) results in the corresponding Knoevenagel condensation product. amazonaws.com These reactions provide access to a wide array of C3-substituted indoles with diverse functional groups. ekb.eg

| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Nitromethane | Ammonium Acetate, 110°C | 3-((E)-2-nitrovinyl)-1H-indole | derpharmachemica.com |

| Imidazolidine-2,4-dione | Triethylamine, Methanol | α,β-unsaturated N-substituted indole | amazonaws.com |

| Malononitrile | Piperidine, Acetic Acid | Substituted olefinic indole derivative | acgpubs.org |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Acetic Acid | Knoevenagel Product | ekb.eg |

The aldehyde group at C3 of the indole ring, along with the adjacent C2 position, can participate in reactions that build new heterocyclic rings onto the indole core. These annulation reactions are crucial for synthesizing complex, fused heterocyclic systems.

Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. nih.gov One common synthetic route to pyrazoles involves the reaction of α,β-unsaturated ketones with hydrazine. nih.gov The Knoevenagel products derived from 5,7-dibromo-1H-indole-3-carbaldehyde can serve as the α,β-unsaturated ketone precursors. Subsequent reaction with hydrazine or its derivatives can lead to the formation of pyrazole (B372694) rings fused or linked to the indole structure. nih.gov For instance, the reaction of chalcones (a type of α,β-unsaturated ketone) with hydrazonoyl halides is a known method for synthesizing various heterocyclic compounds, including pyrazoles. nih.gov

Construction of C5,C7-Di-substituted Indole Scaffolds

The bromine atoms at the C5 and C7 positions are key functional handles for introducing aryl and heteroaryl groups through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org This reaction is particularly effective for the arylation of halogenated indoles. nih.gov

For this compound, a double Suzuki-Miyaura coupling can be employed to introduce two aryl groups at the C5 and C7 positions. rsc.orgnih.gov Research has shown that efficient synthesis of 5,7-diarylindoles can be achieved from 5,7-dibromoindoles using a low loading of a palladium catalyst, such as Pd(PPh₃)₄, often in green solvents like water. rsc.orgnih.govresearchgate.net This method works for both N-protected and unprotected indoles, providing a convenient route to novel 5,7-diarylindoles in moderate to excellent yields. rsc.orgnih.gov The reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. libretexts.org

| Catalyst | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ (1.5 mol%/coupling) | Not specified | Water or Water/Ethanol | Green, protecting-group free | rsc.orgnih.gov |

| Palladacycle catalysts | K₃PO₄ | Dioxane/Water | Mild conditions, good for N-rich heterocycles | nih.gov |

The Suzuki-Miyaura coupling methodology is not limited to the introduction of simple aryl groups; it can also be extended to heteroarylboronic acids. This allows for the synthesis of 5,7-diheteroaryl indoles from this compound. rsc.orgnih.gov The ability to introduce heteroaryl moieties is of great interest as these motifs are prevalent in many biologically active molecules. The same efficient, low-catalyst loading, and aqueous conditions developed for diarylation can often be applied to the synthesis of these diheteroaryl analogs, significantly expanding the accessible chemical space for drug discovery and material science applications. rsc.orgnih.gov

Multi-component Reactions Incorporating this compound

Multi-component reactions are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step from three or more starting materials. The incorporation of a halogenated indole scaffold like this compound into such reactions would theoretically offer a direct route to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The bromine atoms at the 5 and 7 positions could serve as synthetic handles for further functionalization, for instance, through cross-coupling reactions, thereby expanding the chemical space accessible from the MCR products.

Design and Scope of MCRs for Complex Molecule Synthesis

The aldehyde functional group of this compound makes it a suitable candidate for several well-known isocyanide-based MCRs, including the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions.

In a hypothetical Ugi four-component reaction, this compound would react with an amine, a carboxylic acid, and an isocyanide. The design of such a reaction would involve selecting a diverse set of the other three components to explore a wide range of chemical structures. The expected products would be complex bis-amides featuring the dibromoindole moiety. The scope would be defined by the steric and electronic compatibility of the various reactants with the indole aldehyde.

Similarly, in a Passerini three-component reaction, the compound could be combined with a carboxylic acid and an isocyanide to yield α-acyloxy amides. The design would focus on varying the carboxylic acid and isocyanide inputs to assess the reaction's tolerance to different functional groups.

The Groebke-Blackburn-Bienaymé reaction offers a pathway to fused imidazopyridine scaffolds. Here, this compound would react with an aminopyridine and an isocyanide. The strategic design would involve exploring different substituted aminopyridines and a variety of isocyanides to generate a collection of novel, polycyclic aromatic systems.

A hypothetical data table for a designed Groebke-Blackburn-Bienaymé reaction is presented below to illustrate the expected, though currently undocumented, outcomes.

| Aldehyde Component | Amine Component | Isocyanide Component | Expected Product Scaffold |

| This compound | 2-Aminopyridine | tert-Butyl isocyanide | 2-(tert-Butyl)-3-amino-imidazo[1,2-a]pyridine with 5,7-dibromo-1H-indol-3-yl substituent |

| This compound | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | 6-Chloro-2-(cyclohexyl)-3-amino-imidazo[1,2-a]pyridine with 5,7-dibromo-1H-indol-3-yl substituent |

| This compound | 2-Amino-4-methylpyridine | Benzyl isocyanide | 7-Methyl-2-(benzyl)-3-amino-imidazo[1,2-a]pyridine with 5,7-dibromo-1H-indol-3-yl substituent |

Generation of Diverse Chemical Libraries

The primary advantage of employing MCRs is the ability to rapidly generate large libraries of structurally diverse compounds from a set of readily available starting materials. By systematically varying the inputs for reactions like the Ugi or Groebke-Blackburn-Bienaymé, a combinatorial library based on the this compound scaffold could be synthesized.

The generation of such a library would follow a structured design. For instance, a library based on the Ugi reaction could be created by reacting this compound with a matrix of different amines, carboxylic acids, and isocyanides. This approach allows for the exploration of multiple "exit vectors" from the core scaffold, introducing diversity at several points in the final molecule.

The resulting library of dibromoindole-containing compounds would be of significant interest for high-throughput screening in drug discovery programs. The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of bromine atoms provides opportunities for further chemical modification to optimize properties such as potency, selectivity, and metabolic stability.

An illustrative table for a potential chemical library derived from a hypothetical Ugi reaction is shown below.

| Amine | Carboxylic Acid | Isocyanide | Resulting Library Member Core Structure |

| Aniline | Acetic Acid | tert-Butyl isocyanide | N-Aryl-N-(acyl)-2-(5,7-dibromo-1H-indol-3-yl)-2-(isocyanide-derived)acetamide |

| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | N-Benzyl-N-(benzoyl)-2-(5,7-dibromo-1H-indol-3-yl)-2-(isocyanide-derived)acetamide |

| Piperidine | Propionic Acid | Benzyl isocyanide | N-(Piperidinyl)-N-(propionyl)-2-(5,7-dibromo-1H-indol-3-yl)-2-(isocyanide-derived)acetamide |

Theoretical and Computational Investigations of 5,7 Dibromo 1h Indole 3 Carbaldehyde

Quantum Chemical Characterization of Molecular Structure

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis of 5,7-dibromo-1H-indole-3-carbaldehyde using computational methods like DFT would be the first step in its theoretical characterization. This would involve calculating the potential energy surface to identify the most stable conformer(s). For similar molecules, like indole-3-carbinol (B1674136), researchers have performed 3D potential energy scans to identify stable conformers arising from the rotation of substituents. tsijournals.com For this compound, key dihedral angles to consider would be those associated with the C3-carbaldehyde group. The resulting optimized geometry would provide crucial data on bond lengths, bond angles, and dihedral angles.

Influence of Bromine Substituents on Indole (B1671886) Ring Planarity and Bond Lengths

The presence of two bulky and electronegative bromine atoms at the C5 and C7 positions of the indole ring is expected to have a pronounced effect on its geometry. A computational study would quantify the extent to which these substituents might distort the planarity of the bicyclic indole system. Furthermore, changes in the C-C and C-N bond lengths within the ring, as well as the C-Br bond lengths, would be of significant interest. Such data, when compared to unsubstituted indole-3-carbaldehyde, would elucidate the steric and electronic impact of the bromine atoms.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity and electronic properties. A computational analysis would provide the energies and spatial distributions of the HOMO and LUMO for this compound. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Studies on other indole derivatives have shown that substituent changes significantly affect this gap. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map for this compound would be invaluable for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution on the molecule, with color-coding indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For related indole-3-carbaldehyde semicarbazones, MEP analysis has identified the carbonyl oxygen as a site for electrophilic attack and the amide and hydrazone hydrogens as susceptible to nucleophilic attack. researchgate.net

Natural Bonding Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would quantify hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, which contribute to the molecule's stability. It would also provide insights into the nature of the C-Br, C-N, and C=O bonds. Similar analyses on other indole systems have been used to understand stabilizing effects and charge delocalization. researchgate.netresearchgate.net

Computational Studies on Reactivity and Reaction Mechanisms

Transition State Analysis for Key Chemical Transformations

Further research in the field of computational chemistry focusing on this specific halogenated indole would be necessary to provide the data required for a comprehensive theoretical analysis as outlined.

Solvent Effects on Electronic Structure and Reactivity via Continuum Models

The influence of solvents on the electronic structure and reactivity of a molecule like this compound would theoretically be investigated using continuum solvation models such as the Polarizable Continuum Model (PCM). These models simulate the solvent environment as a continuous dielectric medium, allowing for the calculation of how the solvent polarity affects the molecule's properties.

In such a study, key parameters like the dipole moment, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap would be calculated in various solvents of differing polarity. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to analyze its structure and charge distribution. nih.gov It is anticipated that for this compound, increasing solvent polarity would lead to a stabilization of charge-separated states, which would be reflected in the electronic properties.

Table 1: Hypothetical Solvent Effects on Electronic Properties of this compound

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | 1 | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |

| Chloroform | 4.81 | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available | Data not available |

| Water | 78.39 | Data not available | Data not available | Data not available | Data not available |

| Note: This table is illustrative and based on general principles of solvent effects on organic molecules. Specific data for this compound is not available in the cited literature. |

The study of indole in an aqueous solvent using liquid-jet photoelectron spectroscopy has shown that the presence of water can lower the vertical excitation energy by as much as 0.5 eV compared to the gas phase, highlighting the significant impact of the solvent environment. rsc.org Similar effects would be expected for its dibromo derivative.

Advanced Electronic Properties: Non-Linear Optics (NLO) and Charge Transfer

The NLO properties of organic molecules are of great interest for applications in photonics and optoelectronics. These properties are governed by the molecular hyperpolarizability, which can be calculated using computational methods. The presence of electron-donating (the indole nitrogen) and electron-withdrawing (the aldehyde group and bromine atoms) moieties in this compound suggests the potential for intramolecular charge transfer (ICT), a key factor for significant NLO response.

Theoretical calculations for various indole derivatives have demonstrated that their NLO properties can be tuned by substituents. researchgate.net For this compound, the bromine atoms would act as electron-withdrawing groups, potentially enhancing the ICT character and, consequently, the NLO response.

A computational study would typically calculate the first-order hyperpolarizability (β) to quantify the NLO response. The analysis would also involve examining the molecular electrostatic potential (MEP) to identify the electron-rich and electron-deficient regions of the molecule, providing insight into the charge distribution and potential for charge transfer upon excitation. For instance, in 5-Bromo-2-Hydroxybenzaldehyde, the MEP shows a region of maximum electron density around the aldehyde group. nih.gov

Table 2: Hypothetical Non-Linear Optical and Charge Transfer Properties of this compound

| Property | Calculated Value | Unit |

| First-order Hyperpolarizability (β) | Data not available | a.u. |

| HOMO-LUMO Transition Contribution to β | Data not available | % |

| Charge Transfer upon S0 → S1 Excitation | Data not available | e⁻ |

| Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the existing literature. |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Molecular Architectures

The inherent reactivity of 5,7-dibromo-1H-indole-3-carbaldehyde allows chemists to employ it as a foundational piece in the assembly of intricate molecular structures. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the dibrominated benzene (B151609) ring provides sites for further functionalization or structural extension.

Precursor in the Synthesis of Indole (B1671886) Alkaloids and Natural Products

Indole alkaloids are a large and structurally diverse class of natural products, many of which are isolated from marine organisms and exhibit significant biological activities. nih.govnih.gov Brominated indoles, in particular, are characteristic of marine alkaloids. nih.gov The compound this compound is a key starting material for accessing this chemical space.

Research has demonstrated the use of related brominated indole-3-carboxaldehydes in the synthesis of marine-derived alkaloids. For instance, 6-bromoindole-3-carboxaldehyde (B99375) is a crucial intermediate in the synthesis of barettin, a marine alkaloid from the sponge Geodia barretti known for its potential as an antifouling agent. ki.se The aldehyde group can be transformed through reactions like the Horner-Wadsworth-Emmons olefination to build the complex side chain of the target alkaloid. ki.se

Given this precedent, this compound is recognized as a valuable precursor for a variety of complex natural products. Its structure is particularly relevant for the synthesis of dibrominated bis-indole alkaloids like those in the dragmacidin family, which are known for their antiviral and cytotoxic activities. The aldehyde can be used to construct one half of the molecule, which is then coupled with another indole moiety. The bromine atoms not only mimic the halogenation pattern found in nature but also provide handles for late-stage modifications to create analogues with potentially enhanced therapeutic properties.

Table 1: Examples of Related Brominated Indole Alkaloids and Precursors

| Compound/Class | Precursor Example | Synthetic Reaction Type | Source Organism (Example) |

|---|---|---|---|

| Barettin | 6-Bromoindole-3-carboxaldehyde | Horner-Wadsworth-Emmons | Geodia barretti (Sponge) |

| Aplysinopsins | Brominated Tryptophan Derivatives | N/A (Biosynthesis) | Smenospongia aurea (Sponge) |

| Dragmacidins | Dibrominated Indole Moieties | Cross-coupling Reactions | Spongosorites sp. (Sponge) |